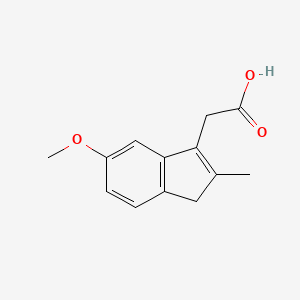

Acide 2-(5-méthoxy-2-méthyl-1H-indén-3-yl)acétique

Vue d'ensemble

Description

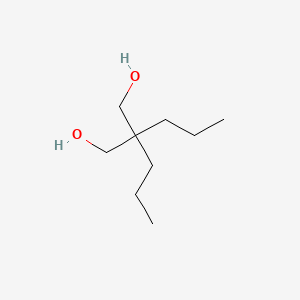

2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid is an organic compound with the linear formula C13H14O3 . It has a molecular weight of 218.25 . The compound is primarily a growth hormone-like substance, playing a regulatory role in plant growth and development .

Molecular Structure Analysis

The IUPAC name of the compound is 2-(5-methoxy-2-methyl-1H-inden-3-yl)acetic acid . The InChI code is 1S/C13H14O3/c1-8-5-9-3-4-10(16-2)6-12(9)11(8)7-13(14)15/h3-4,6H,5,7H2,1-2H3,(H,14,15) .Physical and Chemical Properties Analysis

The compound is a white or off-white crystalline solid . It has a molecular weight of 218.25 .Applications De Recherche Scientifique

Pro-médicament en thérapie anticancéreuse

Les dérivés indoliques ont été reconnus pour leur potentiel en tant que pro-médicaments en thérapie anticancéreuse en raison de leurs propriétés de liaison . La similitude structurelle avec l'hormone végétale acide indole-3-acétique (AIA) suggère que ce composé pourrait également être exploré pour ses capacités de pro-médicament.

Activité anti-VIH

Les dérivés indoliques ont été utilisés dans le développement d'échafaudages médicinaux dotés d'activités anti-VIH . La structure du composé pourrait servir de base à la conception de nouveaux agents anti-VIH.

Agent antituberculeux

La nature hétérocyclique des dérivés indoliques a été associée à une activité antituberculeuse . Ce composé pourrait être étudié pour son efficacité contre la tuberculose.

Propriétés antibactériennes et antivirales

Les dérivés indoliques ont montré des propriétés antibactériennes et antivirales . La recherche pourrait se concentrer sur le potentiel de ce composé dans le traitement des infections bactériennes et virales.

Applications anti-inflammatoires

La similitude du modèle de dédoublement RMN et des valeurs δ avec l'indométacine, un médicament anti-inflammatoire connu, suggère que ce composé pourrait avoir des propriétés anti-inflammatoires .

Mécanisme D'action

Target of Action

It is described as a plant growth regulator , suggesting that it likely interacts with plant hormone receptors or enzymes involved in plant growth and development.

Mode of Action

As a plant growth regulator, it likely interacts with its targets to modulate hormone signaling pathways, thereby influencing plant growth and development .

Biochemical Pathways

Given its role as a plant growth regulator, it may influence various hormonal signaling pathways involved in plant growth and development .

Result of Action

As a plant growth regulator, it likely influences plant growth and development at the molecular and cellular levels .

Action Environment

Like other plant growth regulators, its effectiveness may be influenced by various environmental factors such as light, temperature, and soil conditions .

Analyse Biochimique

Biochemical Properties

2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid plays a significant role in biochemical reactions, particularly as a plant growth regulator. It is structurally similar to indole-3-acetic acid, a well-known plant hormone. This compound interacts with various enzymes and proteins involved in plant growth and development. For instance, it can influence the activity of auxin-binding proteins, which are crucial for cell elongation and division. Additionally, 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid has been shown to interact with peroxidases and other oxidative enzymes, affecting the redox state of cells .

Cellular Effects

In cellular systems, 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid has been observed to influence several cellular processes. It can modulate cell signaling pathways, particularly those related to auxin signaling in plants. This modulation can lead to changes in gene expression, affecting various aspects of cell function such as cell division, elongation, and differentiation. In animal cells, this compound has been studied for its potential anti-inflammatory and antimicrobial properties, impacting cellular metabolism and immune responses .

Molecular Mechanism

The molecular mechanism of action of 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid involves its binding interactions with specific biomolecules. It can act as an agonist or antagonist to certain receptors, influencing downstream signaling pathways. For example, in plants, it binds to auxin receptors, triggering a cascade of events that lead to changes in gene expression and cellular behavior. In animal systems, it may inhibit or activate enzymes involved in inflammatory responses, thereby modulating the expression of genes related to inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid can vary over time. The compound is relatively stable under standard storage conditions but can degrade under prolonged exposure to light and heat. Studies have shown that its biological activity can diminish over time, necessitating careful handling and storage. Long-term exposure to this compound in in vitro studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid in animal models are dose-dependent. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and antimicrobial properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a narrow therapeutic window for its use in animal studies .

Metabolic Pathways

2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites within the cell. The compound’s role in modulating oxidative stress and redox balance is also noteworthy .

Transport and Distribution

Within cells and tissues, 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cell membranes, ensuring its proper localization and accumulation in target tissues. The compound’s distribution can affect its overall biological activity, with higher concentrations observed in actively growing tissues .

Subcellular Localization

The subcellular localization of 2-(5-Methoxy-2-methyl-1H-inden-3-yl)acetic acid is critical for its activity and function. It is often found in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target enzymes and receptors, influencing various cellular processes such as signal transduction and metabolic regulation .

Propriétés

IUPAC Name |

2-(6-methoxy-2-methyl-3H-inden-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8-5-9-3-4-10(16-2)6-12(9)11(8)7-13(14)15/h3-4,6H,5,7H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWQHACRQPVJEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C1)C=CC(=C2)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

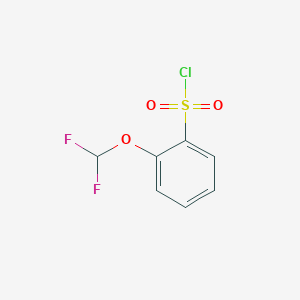

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

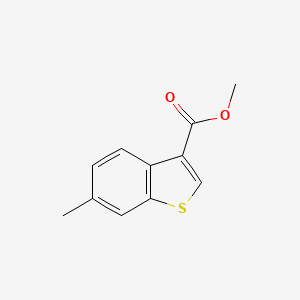

![6-Methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B1355317.png)